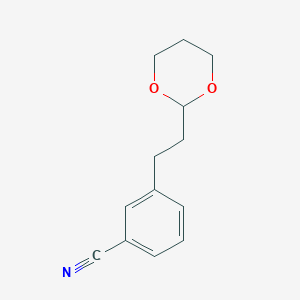

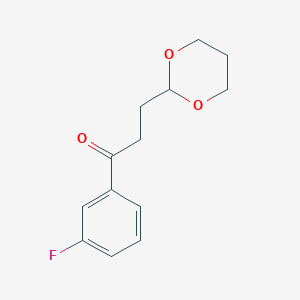

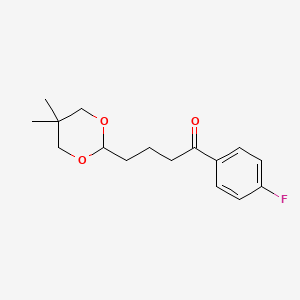

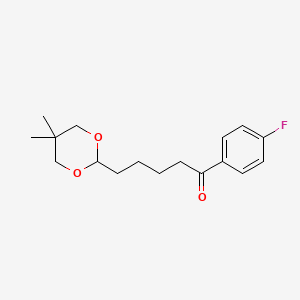

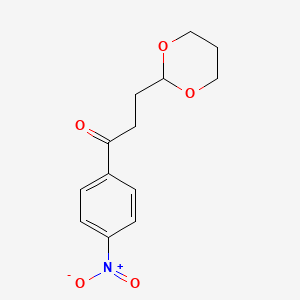

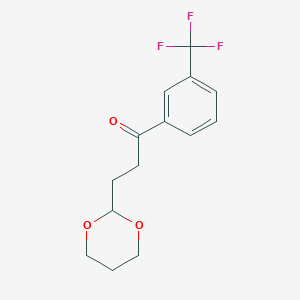

Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate, otherwise known as 4-ethoxybenzoic acid ethyl ester, is an organic compound that is used as a reagent in organic synthesis. It is a white, crystalline solid with a melting point of 55-56 °C and a boiling point of 300 °C. Its molecular weight is 222.25 g/mol and its chemical formula is C10H12O3. It is a colorless, flammable liquid with a slightly pungent odor.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate has been investigated for its potential antioxidant properties. A study conducted by Stanchev et al. (2009) focused on the antioxidant activity of several 4-hydroxycoumarin derivatives, including ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate. This compound demonstrated notable scavenger activity at higher concentrations, indicating its potential as an antioxidant agent (Stanchev et al., 2009).

Enzymatic Reduction in Organic Solvent-Water Diphasic System

The enzymatic reduction of ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate in organic solvent-water diphasic systems has been studied. A research by Shimizu et al. (1990) examined the stereoselective reduction of this compound using microbial aldehyde reductase. They found that such a diphasic system efficiently overcame limitations like substrate instability and enzyme inhibition (Shimizu et al., 1990).

Synthesis of Trifluoromethyl Heterocycles

Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate serves as a versatile intermediate in the synthesis of various trifluoromethyl heterocycles. Honey et al. (2012) demonstrated the use of this compound in the synthesis of diverse trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its significance in organic chemistry (Honey et al., 2012).

Multicomponent Reactions in Aqueous Medium

Kiyani and Ghorbani (2015) explored the application of ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate in multicomponent reactions. They found that using boric acid in an aqueous medium facilitated the efficient synthesis of 4H-isoxazol-5-ones, demonstrating the compound's utility in green chemistry (Kiyani & Ghorbani, 2015).

Growth-Regulating Activity on Plants

Another study by Stanchev et al. (2010) investigated the growth-regulating activity of 4-hydroxycoumarin derivatives, including ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate, on soybean plants. They observed concentration-dependent effects on plant growth, suggesting potential agricultural applications (Stanchev et al., 2010).

Propiedades

IUPAC Name |

ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-17-12-7-5-6-11(10-12)13(15)8-9-14(16)18-4-2/h5-7,10H,3-4,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQZXLGQQQOBSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)CCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645853 |

Source

|

| Record name | Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate | |

CAS RN |

905592-32-7 |

Source

|

| Record name | Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.